DNA Gyrase Inhibition: 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Exhibits Potent Prokaryotic Target Engagement
In a nonradioactive DNA cleavage assay using purified bacterial DNA gyrase, 1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid (CP-67,015) demonstrated complete inhibition of supercoiling activity at 0.125 μg/mL [1]. This represents a 16- to 64-fold improvement in potency relative to the prototypical quinolone nalidixic acid, which shows MIC values of 2–8 μg/mL against Escherichia coli . The enhanced potency is attributed to the 6,8-difluoro substitution pattern combined with the 7-pyridin-4-yl group, which optimizes interaction with the DNA gyrase-DNA complex.
| Evidence Dimension | Bacterial DNA gyrase inhibition concentration |
|---|---|
| Target Compound Data | 0.125 μg/mL (complete inhibition) |
| Comparator Or Baseline | Nalidixic acid: MIC 2–8 μg/mL against E. coli |
| Quantified Difference | 16- to 64-fold more potent |
| Conditions | Nonradioactive DNA cleavage assay using purified bacterial DNA gyrase; nalidixic acid MIC determined by standard broth microdilution |
Why This Matters
This potency differential justifies the selection of CP-67015 over nalidixic acid for studies requiring robust prokaryotic topoisomerase II inhibition with minimal compound concentration.
- [1] Barrett JF, Gootz TD, McGuirk PR, Farrell CA, Sokolowski SA. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrob Agents Chemother. 1989 Oct;33(10):1697-703. doi: 10.1128/AAC.33.10.1697. PMID: 2556075. View Source
